(S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4S)-4-ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-8-14-11(13-9)7-10-5-3-4-6-12-10/h3-6,9H,2,7-8H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIUPAOWYKIJIH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1COC(=N1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Route Using β-Amino Alcohols
A representative procedure involves reacting (S)-2-amino-1-ethylpropanol with 2-pyridylmethyl aldehyde in toluene under reflux (110°C, 12 hours). The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by intramolecular cyclization to form the oxazoline ring.
Key Parameters :
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Solvent : Toluene or xylene (high boiling point aids cyclization).
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Catalyst : p-Toluenesulfonic acid (0.5 equiv) accelerates dehydration.
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Yield : 65–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Table 1: Optimization of Cyclization Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Toluene | 72 | 98 |
| Temperature (°C) | 110 | 68 | 97 |
| Catalyst Loading | 0.5 equiv PTSA | 70 | 99 |
Epoxide Ring-Opening with Cyanamide
Adapting methods from CN102498116A, (S)-glycidyl tosylate reacts with sodium cyanamide and 2-pyridylmethyl bromide in ethanol (25°C, 6 hours). The epoxide’s electrophilic carbons undergo nucleophilic attack by cyanamide, followed by alkylation to install the pyridylmethyl group.
Mechanistic Insights :
-
Epoxide Activation : Tosylate leaving group facilitates ring-opening.
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Stereochemical Retention : Chirality at the C4 position is preserved due to the SN2 mechanism.
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Workup : Neutralization with aqueous HCl precipitates the product (85% yield, >99% ee).
Stereochemical Control and Resolution
Achieving enantiomeric excess (ee) >99% requires chiral auxiliaries or kinetic resolution. A patent describes using (S)-toluenesulfonic acid glycidyl ester to ensure the (S)-configuration at C4. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired enantiomer, enhancing ee from 80% to 99%.
Table 2: Comparison of Stereochemical Methods
| Method | Starting Material | ee (%) | Yield (%) |
|---|---|---|---|
| Chiral Epoxide | (S)-Glycidyl Tosylate | 99 | 85 |
| Enzymatic Resolution | Racemic Product | 99 | 40 |
Characterization and Analytical Data
Spectroscopic Confirmation :
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1H NMR (700 MHz, CDCl3): δ 8.60 (d, J = 4.8 Hz, 1H, Py-H), 3.68 (m, 1H, CH(CH2CH3)), 2.90 (dd, J = 10.1 Hz, 2H, OCH2).
Chiral HPLC : Chiralpak IA column (hexane/i-PrOH 90:10, 1.0 mL/min), tR = 8.2 min (S-enantiomer).
Scalability and Industrial Considerations
Large-scale synthesis ( >1 kg) employs continuous flow reactors to enhance heat transfer during exothermic cyclization steps. A pilot study achieved 89% yield at 10 L scale using toluene and in-line purification via simulated moving bed chromatography.
Challenges :
Chemical Reactions Analysis
Types of Reactions
(S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole. The compound has been evaluated against various bacterial and fungal strains, showing promising results.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial activity of various derivatives, (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole demonstrated effective inhibition against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results indicate that the compound has moderate to strong antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The anticancer properties of (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole have also been explored. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.
Case Study: Anticancer Activity Evaluation
In vitro studies have shown that (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can induce apoptosis in cancer cell lines such as:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound's ability to inhibit cell growth and induce apoptosis suggests its potential as a lead compound in anticancer drug development .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole with target proteins relevant to its antimicrobial and anticancer activities.
Docking Results
The docking simulations revealed strong binding affinity to key targets such as:
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| DNA gyrase | -9.5 |
| Dihydroorotate dehydrogenase | -8.7 |
These findings support the hypothesis that (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole could effectively interact with these proteins, leading to its observed biological activities .
Mechanism of Action
The mechanism by which (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole exerts its effects involves its interaction with specific molecular targets. The pyridine moiety can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The oxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can be contextualized by comparing it to analogous oxazoline derivatives. Key differences arise from substituent variations at the 4-position of the oxazoline ring, pyridine modifications, and stereochemical configurations.
Substituent Effects at the Oxazoline 4-Position
- Steric Impact : The ethyl group offers moderate steric hindrance, balancing catalytic activity and substrate accessibility. In contrast, tert-butyl or benzhydryl groups (e.g., ) create bulkier environments, which may enhance enantioselectivity but limit reaction rates .
- Electronic Effects : Ethyl and tert-butyl groups are electron-donating, stabilizing metal-ligand complexes. Benzyl or benzhydryl groups introduce electron-withdrawing effects, altering redox properties .
Pyridine Ring Modifications
- Positional Isomerism : Replacing the pyridin-2-ylmethyl group with pyridin-3-yl or pyridin-4-yl substituents (e.g., 4,4-dimethyl-2-(4-methylpyridin-3-yl)-4,5-dihydrooxazole, Similarity: 0.96 ) reduces coordination efficiency due to less favorable metal-binding geometry.
- Functionalization : Ethoxy or methyl groups on the pyridine ring (e.g., 2-(6-ethoxypyridin-3-yl)-4,4-dimethyl-4,5-dihydrooxazole ) modulate electronic density, affecting metal-ligand charge transfer.
Stereochemical Considerations
- The (S)-configuration in the target compound is enantiomerically distinct from (R)-variants (e.g., (R)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole ). Such stereochemical differences drastically influence chiral recognition in catalysis .
- Racemic mixtures (e.g., Z-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole ) lack enantioselectivity, underscoring the importance of resolved stereocenters in applications.
Research Findings and Data Trends
- Synthetic Accessibility : Ethyl-substituted oxazolines are synthetically tractable compared to bulkier analogs, as reflected in higher yields (e.g., 75–85% for ethyl vs. 60–70% for tert-butyl derivatives ).
- Thermodynamic Stability : Crystal structure analyses (e.g., Z-5-benzylidene derivatives ) reveal that steric bulk increases ring strain, reducing thermal stability.
- Catalytic Performance : In asymmetric conjugate additions, (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole achieves enantiomeric excess (ee) values of 80–90%, whereas tert-butyl analogs reach >95% ee but require longer reaction times .
Biological Activity
(S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 190.2417 g/mol |
| Purity | 97% |
| CAS Number | 2757085-33-7 |
Synthesis
The synthesis of (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the reaction of appropriate pyridine derivatives with ethyl and oxazole precursors. Various methods have been reported in literature, focusing on optimizing yields and purity.
Antimicrobial Activity
Research indicates that compounds similar to (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that several compounds demonstrated effective antibacterial activity against a range of pathogens including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | Staphylococcus aureus | High |
| (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole | Pseudomonas aeruginosa | Significant |
Antifungal Activity
In addition to its antibacterial properties, this compound also shows antifungal activity. A study highlighted that related compounds inhibited the growth of fungi such as Candida albicans and Aspergillus fumigatus, suggesting the potential utility of (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole in antifungal applications .
Table 2: Antifungal Activity Data
| Compound | Fungi Tested | Inhibition Rate (%) |
|---|---|---|
| Compound C | Candida albicans | 75 |
| (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole | Aspergillus fumigatus | 65 |
Case Studies
- Case Study on Antibacterial Efficacy : A series of experiments conducted on synthesized derivatives of oxazoles showed that (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole had a minimum inhibitory concentration (MIC) comparable to established antibiotics against several strains of bacteria .
- Fungicidal Assessment : Another study focused on the fungicidal effects of various oxazole derivatives against plant pathogens. The results indicated that the compound exhibited significant inhibition rates against common agricultural fungi, making it a candidate for agricultural applications .
Q & A
Q. What are the optimal synthetic routes for preparing (S)-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole with high enantiomeric purity?
The compound can be synthesized via a multi-step protocol starting from chiral precursors such as (S)-(+)-2-phenylglycinol. A three-stage process involving cyclization, alkylation, and functional group introduction achieves yields of 83.2–94.5% per step. Key steps include asymmetric induction using chiral auxiliaries and purification via column chromatography. Enantiomeric purity (>99%) is confirmed by polarimetry and chiral HPLC .
Q. How can spectroscopic techniques (NMR, IR, GC-MS) confirm the structure and purity of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., ethyl and pyridinylmethyl groups).
- IR Spectroscopy : Identifies characteristic oxazoline C=N stretches (~1650 cm⁻¹) and pyridyl C-H vibrations.
- GC-MS : Validates molecular weight and detects impurities. High-resolution mass spectrometry (HRMS) further confirms the molecular formula .
Q. What are the key considerations for determining enantiomeric excess (ee) in this compound?
Polarimetry measures optical rotation ([α]D), while chiral HPLC using cellulose-based columns resolves enantiomers. Comparison with racemic mixtures or known standards ensures accuracy. For example, a reported [α]D of +32° (c = 1, CHCl₃) indicates high (S)-configuration purity .
Advanced Research Questions
Q. How does the pyridinylmethyl group influence the ligand’s performance in transition metal-catalyzed C–H functionalization?
The pyridinylmethyl moiety enhances chelation with metals like ruthenium or cobalt, stabilizing transition states in asymmetric catalysis. For example, in C–H activation reactions, this ligand facilitates enantioselective arylations with >90% ee under Wilkinson-type conditions .
Q. What challenges arise in scaling up the synthesis of (S)-configured dihydrooxazole derivatives?
Scaling requires optimizing solvent systems (e.g., 1,4-dioxane), reducing catalyst loading (e.g., ICyHCl at 5 mol%), and streamlining purification. Continuous flow systems or recrystallization from ethanol/water mixtures improve yield (64% reported) and reproducibility .
Q. How do structural modifications at the 4-ethyl position affect catalytic activity?
Replacing the ethyl group with bulkier substituents (e.g., tert-butyl) increases steric hindrance, improving enantioselectivity in asymmetric aldol reactions. Conversely, smaller groups (e.g., methyl) reduce steric control, leading to lower ee values .
Q. What role do dihydrooxazole derivatives play in stabilizing hypercoordinated organotin compounds?
These ligands form stable complexes with organotin halides (e.g., Ph₃SnCl), enabling polymerization via Wurtz coupling. The oxazoline nitrogen and pyridyl donor atoms stabilize hypercoordinated tin centers, as evidenced by 119Sn NMR shifts (δ = −180 to −220 ppm) .
Q. How can computational methods (DFT, MD simulations) predict the compound’s behavior in catalytic systems?
Density functional theory (DFT) calculates transition-state geometries, revealing steric and electronic effects of the ethyl and pyridinylmethyl groups. Molecular dynamics (MD) simulations assess ligand flexibility in solvent environments, guiding solvent selection (e.g., THF vs. DMF) for optimal reaction rates .
Methodological Guidelines
- Synthesis Optimization : Use glacial acetic acid as a proton source in cyclization steps to enhance reaction rates .
- Purification : Employ gradient elution (n-hexane/EtOAc 5:1) in silica gel chromatography to separate diastereomers .
- Stability Testing : Store the compound under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation of the dihydrooxazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
